molecular formula C17H16N4O3S B2798499 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide CAS No. 2034465-65-9

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Cat. No. B2798499
CAS RN: 2034465-65-9
M. Wt: 356.4
InChI Key: DAXXTUMWZWHTOF-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide, also known as DMTMM, is a widely used coupling reagent in organic chemistry. It is a white crystalline powder that is soluble in common organic solvents. DMTMM is widely used in peptide synthesis, nucleic acid synthesis, and other organic synthesis reactions.

Scientific Research Applications

Synthesis and Characterization

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide and its derivatives have been synthesized and characterized in various studies. For instance, Kunishima et al. (1999) described the synthesis of similar compounds, highlighting their practicality in reactions under atmospheric conditions without solvent drying, and the ease of removing by-products by extraction (Kunishima et al., 1999). Adhami et al. (2012) synthesized a related compound and characterized it using various spectroscopic techniques, including X-Ray crystallography (Adhami et al., 2012).

Application in Peptidomimetics Synthesis

Shieh et al. (2008) demonstrated the use of a related compound in the synthesis of sterically-hindered peptidomimetics, highlighting its superiority in controlling racemization and N-arylation compared to other reagents (Shieh et al., 2008).

Antimicrobial and Anticancer Potential

Several studies have explored the antimicrobial and anticancer potential of related compounds. For example, Abu‐Hashem et al. (2020) synthesized novel derivatives and evaluated them for COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities, showing significant potential (Abu‐Hashem et al., 2020). Similarly, Bodige et al. (2020) synthesized carboxamide derivatives and evaluated their antitubercular and antibacterial activities, finding some derivatives more potent than reference drugs (Bodige et al., 2020).

Application in Organic Synthesis

Oudir et al. (2006) described a method for converting carboxy groups into triazine groups using related compounds, indicating their utility in the preparation of antifungal products (Oudir et al., 2006).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of related compounds have been studied to understand their properties better. Fridman et al. (2003) described the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, providing insights into their molecular conformations (Fridman et al., 2003).

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-16-19-14(20-17(21-16)24-2)10-18-15(22)12-7-5-11(6-8-12)13-4-3-9-25-13/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXXTUMWZWHTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

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